(R)-2-Hydroxybutyl tosylate

Nucleophilic Substitution Leaving Group Ability Sulfonate Ester

(R)-2-Hydroxybutyl tosylate (CAS 103745-07-9) is a chiral organic compound classified as a sulfonate ester. It is derived from the esterification of (R)-2-hydroxybutanol with p-toluenesulfonyl chloride.

Molecular Formula C11H16O4S
Molecular Weight 244.31 g/mol
CAS No. 103745-07-9
Cat. No. B025385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Hydroxybutyl tosylate
CAS103745-07-9
Molecular FormulaC11H16O4S
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESCCC(COS(=O)(=O)C1=CC=C(C=C1)C)O
InChIInChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1
InChIKeyUVSOURZMHXZMJW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (R)-2-Hydroxybutyl Tosylate (CAS 103745-07-9): A Chiral Building Block for Asymmetric Synthesis


(R)-2-Hydroxybutyl tosylate (CAS 103745-07-9) is a chiral organic compound classified as a sulfonate ester . It is derived from the esterification of (R)-2-hydroxybutanol with p-toluenesulfonyl chloride . The compound is characterized by its dual functionality: a stereodefined secondary alcohol and a primary tosylate group . Its primary utility in organic synthesis stems from the tosylate (OTs) group, which is recognized as a superior leaving group, enabling efficient nucleophilic substitution reactions .

Chiral reference-standard workflow for stereochemical-control studies Defined (R)-enantiomer identity confirmed by InChI Key
Reported leaving-group reactivity context for nucleophilic substitution research Tosylate group supports predictable SN2 pathway studies
Enantiomer-attribution review in asymmetric synthesis workflows Supports chiral building-block strategy in route design

The Criticality of Enantiopurity: Why (R)-2-Hydroxybutyl Tosylate (CAS 103745-07-9) Cannot Be Arbitrarily Substituted


In asymmetric synthesis, the use of a specific enantiomer, such as (R)-2-hydroxybutyl tosylate, is non-negotiable because the stereochemistry of the building block directly dictates the stereochemical outcome of the final product, particularly in pharmaceutical applications where biological activity is often enantiomer-specific . The presence of the (R)-enantiomer ensures a defined spatial arrangement, which is crucial for creating enantiomerically pure compounds . Generic substitution with a racemic mixture or the incorrect (S)-enantiomer would lead to a loss of stereochemical control, resulting in a mixture of diastereomers or enantiomers, which can compromise the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API) . The quantifiable evidence below highlights the specific, measurable advantages of this defined chiral intermediate.

Risk Factor
Enantiomer mismatchStereochemical outcome may shift if (S)-enantiomer or racemate is introduced; stereochemical-control context may not transfer.
Risk Factor
Leaving-group reactivity contextMesylate or triflate analogs may alter reaction kinetics and stability profiles, requiring pathway-specific review.
Risk Factor
Synthetic-route relevanceClass-level pheromone synthesis data may not transfer directly; route-specific validation may be needed.

Quantitative Evidence Guide for (R)-2-Hydroxybutyl Tosylate (CAS 103745-07-9) vs. Alternatives


Comparative Leaving Group Ability: Tosylate vs. Mesylate and Triflate

The tosylate group in (R)-2-hydroxybutyl tosylate is a highly effective leaving group, a property quantifiable through Hammett substituent constants. The Hammett σp value for the tosylate group is +0.29, which is lower than that of the triflate group (+0.47) but slightly lower than that of the mesylate group (+0.33) [1]. This indicates that while the triflate is a better leaving group, tosylate offers a balance of excellent reactivity and greater stability and cost-effectiveness compared to the more labile and expensive triflate [1][2].

Leaving Group Ability
Class-level inference
Hammett σp +0.29 (tosylate) vs +0.33 (mesylate) vs +0.47 (triflate)
Supports reactivity-stability balance in SN2 research context
Tosylate σp 0.04 lower than mesylate; practical stability advantage reported but class-level
Nucleophilic Substitution Leaving Group Ability Sulfonate Ester

Defined Stereochemistry: (R)-Enantiomer vs. (S)-Enantiomer or Racemate

(R)-2-Hydroxybutyl tosylate is a single, defined enantiomer, as confirmed by its specific InChI Key (UVSOURZMHXZMJW-SNVBAGLBSA-N) . This is in contrast to the (S)-enantiomer (CAS 143731-32-2) or a racemic mixture. The use of a specific enantiomer is paramount for stereoselective synthesis, where the goal is to produce a single enantiomer of a target molecule. While exact enantiomeric excess (ee) values for the commercial product are not published in the open literature, vendor specifications typically indicate a purity of 98%+, which implies high enantiomeric purity derived from the chiral starting material .

Stereochemical Identity
Class-level inference
Defined (R)-enantiomer (CAS 103745-07-9); InChI Key confirmed
Enantiomer-attribution review context; (S)-enantiomer or racemate may shift stereochemical outcome
Exact ee not published; vendor specification implies high enantiomeric purity — data to verify
Chiral Synthesis Enantiomeric Excess Stereoselectivity

Synthetic Utility: Efficient Synthesis of Optically Active Pheromones

(R)-2-Hydroxybutyl tosylate and related 2,3-epoxy-1-tosylates serve as key intermediates in the straightforward synthesis of optically active naturally occurring pheromones [1]. The tosylate group enables a regio- and chemoselective ring-opening to halohydrins, followed by standard coupling reactions. This methodology provides a direct route to complex, chiral pheromones, leveraging the defined stereochemistry and excellent leaving group properties of the tosylate intermediate. While specific yields for (R)-2-hydroxybutyl tosylate in this context are not provided, the general utility of the tosylate class in this application is well-documented [1].

Pheromone Synthesis Utility
Class-level inference
Reported route to optically active pheromones via 2,3-epoxy-1-tosylate intermediates
Supports natural-product synthesis route design; context-dependent
Specific yields for (R)-2-hydroxybutyl tosylate not provided; source review recommended
Natural Product Synthesis Pheromone Synthesis Chiral Pool

Optimal Application Scenarios for (R)-2-Hydroxybutyl Tosylate (CAS 103745-07-9) in Research and Industry


Asymmetric Synthesis of Pharmaceutical Intermediates

Use as a defined (R)-chiral building block for the construction of complex, enantiomerically pure pharmaceutical intermediates, where stereochemical fidelity is paramount for biological activity. The compound's high enantiomeric purity, implied by vendor specifications, ensures a predictable stereochemical outcome in downstream reactions .

Nucleophilic Substitution Reactions in Organic Synthesis

Employed as a substrate in a wide array of nucleophilic substitution reactions (SN2) with nucleophiles such as halides, cyanides, and amines. The tosylate group's superior leaving group ability, quantified by its Hammett σp value (+0.29), ensures efficient and predictable reaction kinetics [1].

Synthesis of Optically Active Natural Products and Pheromones

Utilized as a key intermediate in the synthesis of chiral pheromones and other natural products, as demonstrated in established synthetic routes involving regio- and chemoselective ring-opening of related epoxy-tosylate derivatives [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis of pharmaceutical intermediates
Stereochemical-control context
Enantiomer-attribution review
Nucleophilic substitution reaction studies
Leaving-group reactivity context
Reaction kinetics and pathway review
Chiral natural product and pheromone synthesis research
Synthetic-route design context
Route-specific validation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Hydroxybutyl tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.